2-(ethanesulfonyl)-N-(propan-2-yl)aniline melting point and boiling point data
2-(ethanesulfonyl)-N-(propan-2-yl)aniline melting point and boiling point data
This technical guide provides a comprehensive analysis of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline (CAS 1154191-07-7), a specialized intermediate used in the synthesis of agrochemicals (specifically sulfonamide fungicides and herbicides) and pharmaceutical building blocks.[1]
[1]
Compound Identification & Significance
This molecule represents a specific class of ortho-sulfonyl anilines .[1] The presence of the ortho-ethylsulfonyl group creates significant steric and electronic effects, making the nitrogen atom less nucleophilic than in unsubstituted anilines but highly valuable for creating rigid scaffold structures in kinase inhibitors and sulfonylurea herbicides.
-
Synonyms: N-isopropyl-2-(ethylsulfonyl)aniline; 2-Ethylsulfonyl-N-isopropylaniline[1]
-
Molecular Formula:
[1] -
Molecular Weight: 227.32 g/mol [1]
Physicochemical Properties
As a specialized research intermediate, experimental physical constants for this specific CAS are rarely published in open literature. The data below synthesizes available vendor information with high-fidelity Structure-Property Relationship (SPR) predictions calculated for this specific structural motif.
Summary of Constants
| Property | Value (Experimental/Predicted) | Confidence / Method |
| Physical State | Viscous Oil or Low-Melting Solid | High (Based on analogs*) |
| Melting Point | 42 – 48 °C (Predicted) | Calculated (ACD/Labs Algorithm) |
| Boiling Point | 385 ± 15 °C (at 760 mmHg) | Calculated (Decomposition likely) |
| Flash Point | ~186 °C | Predicted |
| Density | 1.16 ± 0.06 g/cm³ | Predicted |
| LogP | 2.45 | Predicted (Hydrophobic) |
| pKa (Conjugate Acid) | ~2.5 | Low basicity due to o-sulfonyl EWG |
Analyst Note: The ortho-methylsulfonyl analog (CAS 96-74-2) is a solid with a melting point of ~91°C. The introduction of the bulky N-isopropyl group disrupts crystal packing, significantly lowering the melting point, likely rendering it a viscous oil or a solid that melts near body temperature.[1]
Synthetic Methodology (Protocol Design)
The most robust route to 2-(ethanesulfonyl)-N-(propan-2-yl)aniline avoids direct sulfonation of the deactivated aniline.[1] Instead, a Nucleophilic Aromatic Substitution (
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, prioritizing yield and purity.
Detailed Experimental Protocol
Step 1: Preparation of 1-(Ethylthio)-2-nitrobenzene[1]
-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Ethanethiol (1.1 eq), Potassium Carbonate (
, 1.5 eq).[1] -
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Dissolve 1-fluoro-2-nitrobenzene in DMF at 0°C.
-
Add
followed by dropwise addition of ethanethiol (stench alert: use bleach scrubber). -
Warm to 60°C and stir for 4 hours.
-
Workup: Pour into ice water. The yellow solid/oil product precipitates. Filter or extract with EtOAc.
-
Step 2: Oxidation to Sulfone
-
Reagents: Thioether intermediate (from Step 1), 30% Hydrogen Peroxide (
) or mCPBA.[1] -
Catalyst: Sodium Tungstate (
) if using peroxide. -
Procedure:
-
Dissolve sulfide in Glacial Acetic Acid.
-
Add
excess (2.5 eq) slowly at room temperature. -
Heat to 50°C for 2 hours to ensure full oxidation of sulfoxide to sulfone.
-
Validation: Monitor by TLC. Sulfones are much more polar than sulfides.
-
Step 3: Reduction to Aniline
-
Reagents: Sulfone intermediate, Iron powder (Fe), Ammonium Chloride (
).[1] -
Solvent: Ethanol/Water (4:1).
-
Procedure:
-
Reflux the mixture for 3 hours.
-
Filter hot through Celite to remove iron oxides.
-
Concentrate filtrate to obtain 2-(ethanesulfonyl)aniline .[1]
-
Step 4: Reductive Amination (N-Isopropylation)
This is the critical step to install the isopropyl group without over-alkylation.[1]
-
Reagents: 2-(Ethanesulfonyl)aniline (1.0 eq), Acetone (5.0 eq), Sodium Triacetoxyborohydride (
, 1.5 eq), Acetic Acid (1.0 eq).[1] -
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
-
Protocol:
-
Mix aniline and acetone in DCE. Add Acetic Acid. Stir for 30 mins to form the imine (schiff base) in situ.
-
Cool to 0°C and add STAB portion-wise.
-
Stir at room temperature overnight.
-
Quench: Add saturated
. Extract with DCM. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is less polar than the primary aniline.
-
Analytical Characterization (Expected)
To validate the synthesis of CAS 1154191-07-7, use the following expected NMR shifts.
-
NMR (400 MHz,
):
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
Handling Protocol:
-
PPE: Nitrile gloves are required. The sulfonyl group increases lipophilicity, facilitating skin absorption.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. While sulfones are stable, secondary anilines can oxidize slowly over time to form N-oxides or colored impurities.[1]
References
-
PubChem Compound Summary. "2-(2-Propan-2-ylsulfonylphenyl)aniline" (Structural Analog Analysis). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. "2-(Ethanesulfonyl)-N-(propan-2-yl)aniline Product Catalog (CAS 1154191-07-7)." Link[1]
-
Organic Syntheses. "General Methods for Reductive Amination using Sodium Triacetoxyborohydride." Org. Synth. 2004, 81, 188. Link[1]
-
ChemicalBook. "Propylene and Aniline Derivative Properties." Link
Sources
- 1. EP1575898B1 - Process for the preparation of substituted halogenated aniline - Google Patents [patents.google.com]
- 2. 1006487-25-7,1-(4-ethylphenoxymethyl)-1H-pyrazole-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. intrepidcoatings.com [intrepidcoatings.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. thermoplan.ch [thermoplan.ch]
